

Role of Galectin-8 in immune response and inflammation

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An In-depth Technical Guide on the Role of Galectin-8 in Immune Response and Inflammation

Introduction

Galectin-8 (Gal-8), a tandem-repeat galectin encoded by the LGALS8 gene, is a versatile β -galactoside-binding protein that plays a pivotal, yet complex, role in regulating the immune system.[1][2][3] Unlike many immune mediators with a singular pro- or anti-inflammatory function, Gal-8 exhibits a dual capacity, acting as both an instigator of inflammatory responses and a suppressor of exacerbated immunity.[1][3] Its function is highly context-dependent, varying with the target cell type, its activation state, and the surrounding microenvironment.[4][5] Gal-8 operates both extracellularly, by binding to cell surface glycoconjugates to modulate signaling, and intracellularly, where it acts as a critical sensor for danger signals such as pathogen invasion and vesicular damage.[2][6][7] This guide provides a comprehensive overview of the multifaceted roles of Galectin-8 in innate and adaptive immunity, its involvement in inflammatory pathologies, and the experimental methodologies used to elucidate its functions, tailored for researchers and drug development professionals.

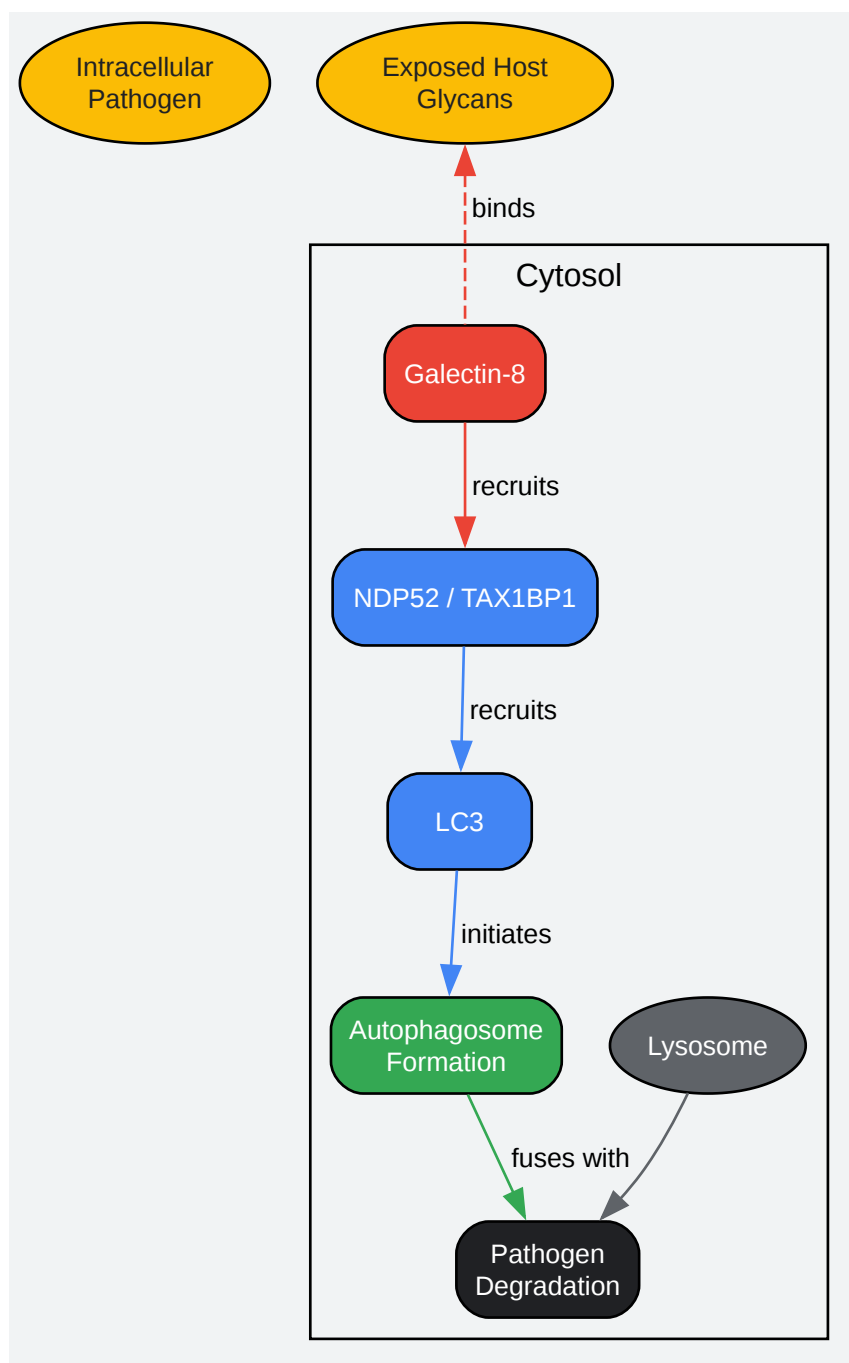
I. Role of Galectin-8 in Innate Immunity

The innate immune system forms the first line of defense against pathogens, and Gal-8 is a key player in orchestrating this initial response. It functions as a pattern recognition receptor and modulates the activity of crucial innate immune cells like neutrophils, macrophages, and dendritic cells.

Intracellular Danger Sensing and Autophagy

A critical function of Gal-8 is its role as a cytosolic "danger" receptor that monitors the integrity of endosomes and lysosomes.^{[7][8]} Upon damage to these vesicles by invading pathogens like Salmonella, Listeria, or Mycobacterium tuberculosis, the luminal glycans become exposed to the cytosol.^{[6][7][9]} Gal-8 recognizes and binds to these exposed host glycans, initiating a host defense mechanism known as xenophagy, a specialized form of autophagy that targets intracellular microbes for degradation.^{[7][8][10]}

Upon binding to the damaged vacuole, Gal-8 recruits autophagy adapter proteins, such as NDP52 (CALCOCO2) and TAX1BP1, to the site.^{[7][11][12][13]} This recruitment is essential for bridging the pathogen-containing vesicle with the nascent autophagosome, leading to the engulfment of the compromised compartment and its subsequent fusion with lysosomes for destruction.^{[12][14]} This pathway is a fundamental quality control mechanism that defends the cytosol against bacterial invasion.^{[7][11]}



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Caption: Galectin-8 mediated xenophagy pathway.

Modulation of Neutrophil Function

Neutrophils are critical effector cells in acute inflammation, and Gal-8 directly influences their function. It has been shown to induce firm but reversible adhesion of human neutrophils to surfaces in a manner dependent on its carbohydrate-binding activity.[15][16] This interaction is

mediated, at least in part, through binding to integrin αM (a component of Mac-1/CR3).[15] Furthermore, Gal-8 stimulates superoxide production by neutrophils, a key mechanism for microbial killing, to a degree comparable to the potent chemoattractant fMLP.[15] Studies using mutant forms of Gal-8 have revealed that the C-terminal carbohydrate recognition domain (CRD) is primarily responsible for stimulating both adhesion and superoxide production.[15]

Activation of Antigen-Presenting Cells (APCs)

Gal-8 plays a role in activating APCs such as dendritic cells (DCs) and macrophages. Treatment of bone marrow-derived DCs with Gal-8 leads to their maturation, characterized by the upregulation of costimulatory molecules and the secretion of a wide array of pro-inflammatory cytokines and chemokines.[4][5] By enhancing the activation of APCs, Gal-8 facilitates the subsequent priming of the adaptive immune response.[17]

II. Role of Galectin-8 in Adaptive Immunity

Gal-8 exerts a profound and dualistic influence on the adaptive immune system, capable of both enhancing T and B cell responses to initiate immunity and suppressing them to maintain homeostasis and prevent autoimmunity.[1][3]

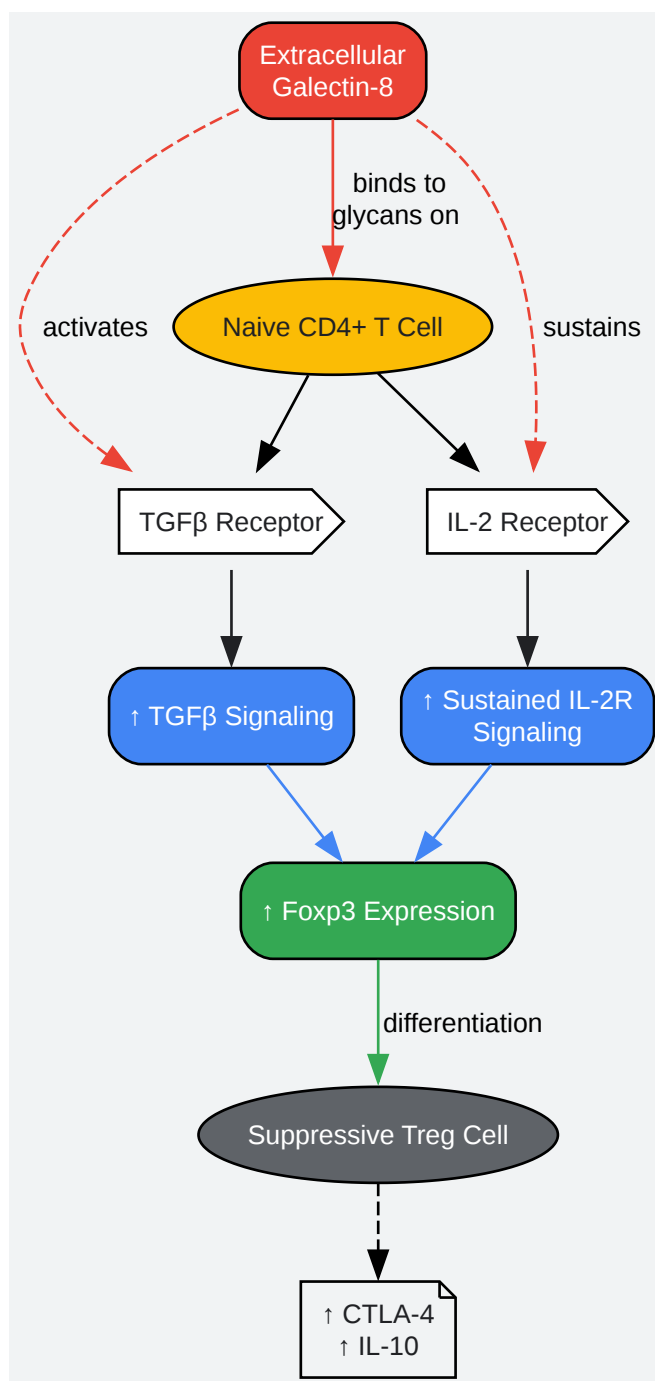
T Lymphocyte Regulation

Gal-8's effect on T cells is a primary example of its contextual duality.

- **Costimulation and Proliferation (Pro-inflammatory):** In the context of a primary immune response, Gal-8 acts as an immunostimulatory molecule.[3][17] It provides a costimulatory signal to naive CD4⁺ T cells, synergizing with T cell receptor (TCR) signals to promote robust proliferation.[18] This activity is accompanied by the increased expression of cytokines such as IL-2, IFN- γ , and IL-4.[4][18] One mechanism underlying this effect is the ability of Gal-8 to enhance antigen uptake, processing, and presentation by APCs, thereby strengthening the initial signal to T cells.[17] The signaling cascade involves the activation of ZAP-70 and the ERK1/2 pathway.[5][18]
- **Induction of Regulatory T cells (Anti-inflammatory):** Conversely, in settings of prolonged or exacerbated inflammation, Gal-8 demonstrates potent immunoregulatory functions. It promotes the differentiation of highly suppressive regulatory T cells (Tregs) from naive CD4⁺ T cells.[19][20][21] This process is mediated through the simultaneous activation of TGF β

signaling and the promotion of sustained IL-2 receptor signaling.[19][20][21] Tregs polarized in the presence of Gal-8 exhibit higher expression of the inhibitory molecule CTLA-4 and the immunosuppressive cytokine IL-10, enhancing their ability to suppress the proliferation of effector T cells.[19][20]

- Induction of Apoptosis: Gal-8 can selectively induce apoptosis in activated Th17 cells, a key subset of pro-inflammatory T cells implicated in autoimmune diseases, while not affecting Th1 cells.[22][23] This provides a mechanism for specifically dampening pathogenic inflammatory responses.



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Caption: Galectin-8 signaling in Treg differentiation.

B Lymphocyte Function

Gal-8 also influences B cell immunity. It can promote B cell proliferation and differentiation into antibody-secreting plasma cells.[1] Furthermore, it stimulates the production of the cytokines

IL-6 and IL-10 by B cells, contributing to both inflammatory and regulatory outcomes.[\[4\]](#)[\[5\]](#)

III. Galectin-8 and Cytokine Regulation

A central feature of Gal-8's immunomodulatory activity is its ability to induce the expression and secretion of a wide range of cytokines and chemokines from various cell types.[\[4\]](#)[\[5\]](#)[\[24\]](#) This can create a complex signaling network that shapes the nature and magnitude of an immune response. In some contexts, this can lead to a "vicious cycle" where Gal-8 induces inflammatory cytokines, which in turn may further upregulate Gal-8 expression, potentially amplifying inflammation and contributing to a "cytokine storm".[\[5\]](#)[\[24\]](#)[\[25\]](#)

Table 1: Cytokines and Chemokines Induced by Galectin-8

Cell Type	Induced Cytokines/Chemokines	Reference(s)
Naive CD4+ T Cells	IL-2, IFN- γ , IL-4	[4] [5] [18]
Splenic B Cells	IL-6, IL-10	[4] [5]
Dendritic Cells (BMDCs)	IL-2, IL-3, IL-6, IL-13, TNF- α , G-CSF, GM-CSF, CCL2 (MCP-1), CCL12 (MCP-5)	[4] [5]
Osteoblasts	RANKL, SDF-1, MCP-1	[5] [24]
Endothelial Cells	IL-6, CXCL1, CXCL8	[26]

IV. Role in Inflammatory and Autoimmune Diseases

Given its potent immunoregulatory functions, dysregulation of Gal-8 is implicated in several inflammatory and autoimmune disorders.

- **Autoimmune Models:** In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and experimental autoimmune uveitis (EAU), administration of Gal-8 ameliorates disease severity.[\[22\]](#) This protective effect is attributed to its ability to induce apoptosis of pathogenic Th17 cells and promote the differentiation of immunosuppressive Tregs.[\[20\]](#)[\[22\]](#) Conversely, mice lacking Gal-8 exhibit

exacerbated EAE, highlighting the endogenous protective role of Gal-8 against CNS autoimmunity.[22][23]

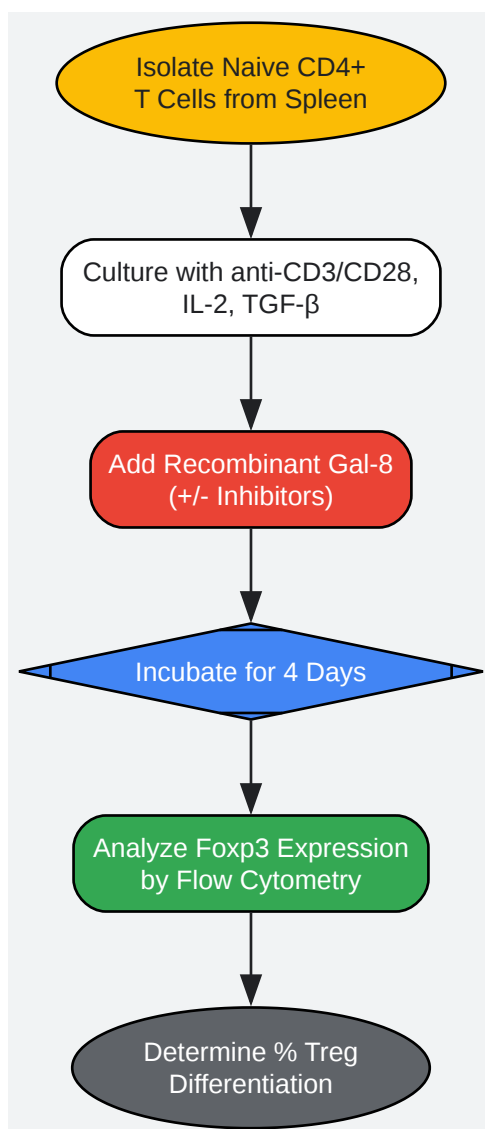
- **Human Autoimmunity:** In humans, the role of Gal-8 is more complex, partly due to the development of autoantibodies. Function-blocking anti-Gal-8 antibodies have been identified in patients with relapsing-remitting multiple sclerosis (RRMS) and are associated with a worse prognosis.[22][23] Similarly, these antibodies are found in patients with systemic lupus erythematosus (SLE) and are associated with lymphopenia.[27] These antibodies can neutralize the protective, immunosuppressive functions of Gal-8, potentially contributing to disease pathology.[22]
- **Rheumatoid Arthritis (RA):** In RA, Gal-8 is found at high levels in the synovial fluid and can bind with high affinity to a specific variant of CD44 (CD44vRA) expressed on inflammatory cells.[28] This interaction can induce apoptosis, which would normally help resolve inflammation. However, Gal-8 can also form complexes with CD44 and fibrinogen, which may sequester it and reduce its pro-apoptotic capacity, thereby potentially sustaining the inflammatory environment.[28]

V. Experimental Protocols and Methodologies

The study of Galectin-8's function relies on a variety of specialized experimental techniques.

T Cell Differentiation and Suppression Assays

- **Protocol:** To assess the effect of Gal-8 on Treg differentiation, naive CD4⁺ T cells (CD4⁺CD62L⁺CD44^{lo}) are isolated from mouse spleens. Cells are cultured under Treg polarizing conditions (anti-CD3/anti-CD28 antibodies, IL-2, and TGF- β) in the presence or absence of recombinant Gal-8 (e.g., 1.5 μ M). After 4 days, the percentage of Foxp3⁺ cells within the CD4⁺ population is determined by flow cytometry. To confirm carbohydrate-dependent binding, inhibitors like thiodigalactoside (TDG) or α 2,3-sialyllactose can be used. [19] For suppression assays, the Gal-8-polarized Tregs are sorted and co-cultured with freshly isolated, dye-labeled (e.g., CFMFA) effector T cells and APCs. The proliferation of effector T cells is then measured by dye dilution via flow cytometry.[19]



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Caption: Workflow for in vitro Treg differentiation assay.

Neutrophil Adhesion and Functional Assays

- Protocol: Human neutrophils are isolated from peripheral blood. For adhesion assays, neutrophils are added to plastic tissue culture plates in the presence or absence of recombinant Gal-8. After a short incubation, non-adherent cells are washed away, and the adherent cells are quantified by microscopy or by measuring the activity of a cellular enzyme like myeloperoxidase.[15][16] For superoxide production, neutrophils are incubated with Gal-8, and the production of superoxide anions is measured using assays such as the reduction of cytochrome c or chemiluminescence-based probes.[15]

Xenophagy/Autophagy Assays

- Protocol: To visualize Gal-8 recruitment to damaged vacuoles, cells (e.g., HeLa or macrophage cell lines) are transfected with fluorescently tagged Gal-8 (e.g., YFP-Galectin-8). Cells are then infected with bacteria like Salmonella typhimurium. At various time points post-infection, cells are fixed and analyzed by confocal microscopy to determine the percentage of intracellular bacteria that are co-localized with YFP-Galectin-8.[\[7\]](#)[\[11\]](#) To assess the downstream recruitment of autophagy machinery, co-localization with fluorescently tagged LC3 (a marker for autophagosomes) or autophagy adapters like NDP52 is quantified.[\[7\]](#)[\[10\]](#)

VI. Quantitative Data Summary

Table 2: Selected Quantitative Data on Galectin-8 Function

Parameter	Value/Effect	Experimental Context	Reference(s)
Treg Differentiation	1.5 μ M Gal-8 significantly increases Foxp3+ Treg differentiation in vitro.	Polyclonal stimulation of mouse CD4+ T cells.	[19]
CD44vRA Binding Affinity	Kd of 6×10^{-9} M	Surface Plasmon Resonance (SPR) analysis of Gal-8 binding to CD44vRA.	[28]
Concentration in RA SF	25-65 nM	Measurement in synovial fluid (SF) from rheumatoid arthritis patients.	[28]
Anti-Gal-8 Antibodies	Found in 23% of 78 SLE patients and 16% of rheumatoid arthritis patients.	ELISA-based detection in patient sera.	[27]
Association with Lymphopenia	50% of anti-Gal-8-positive SLE patients had lymphopenia vs. 18% of negative patients.	Clinical correlation in SLE patient cohort.	[27]

Conclusion

Galectin-8 is a sophisticated and highly versatile regulator of the immune system, embodying the principle that molecular context dictates biological outcome. Its ability to act as an intracellular danger sensor that triggers autophagy highlights a primitive yet elegant defense mechanism.[2][7] In the adaptive immune sphere, its capacity to either co-stimulate T cells or promote the differentiation of suppressive Tregs places it at a critical decision point between immunity and tolerance.[1][20] The dysregulation of Gal-8 function, either through altered expression or the emergence of blocking autoantibodies, is clearly associated with chronic

inflammatory and autoimmune diseases like MS, SLE, and RA.[22][27][28] This deep and complex biology makes Galectin-8 a compelling target for therapeutic intervention, with the potential to either enhance immune responses in cancer and infection or suppress pathological inflammation in autoimmune disorders.

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